molecular formula C23H20F3N3O2S2 B2785264 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 689263-10-3

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2785264
CAS No.: 689263-10-3
M. Wt: 491.55
InChI Key: MESYFFSRRVAINB-UHFFFAOYSA-N
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Description

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a benzyl group, a trifluoromethylphenyl group, and an acetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thienopyrimidine core.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzyl and trifluoromethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are employed under conditions such as heating or the presence of catalysts.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions, leading to various functionalized analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Evaluated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The benzyl and trifluoromethylphenyl groups enhance its binding affinity and specificity, while the acetamide moiety can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
  • 2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to the presence of the trifluoromethyl group at the meta position of the phenyl ring. This structural feature can significantly influence its chemical reactivity, biological activity, and physicochemical properties, making it a unique candidate for various applications.

Properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2S2/c1-14-10-18-20(33-14)21(31)29(12-15-6-3-2-4-7-15)22(28-18)32-13-19(30)27-17-9-5-8-16(11-17)23(24,25)26/h2-9,11,14H,10,12-13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESYFFSRRVAINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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